1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Descripción
Propiedades
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-9-13(11(2)20-10)14(19)17-6-3-12(4-7-17)18-8-5-15-16-18/h5,8-9,12H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQVRFGXSWPXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 410.5 g/mol . The structure features a piperidine ring substituted with a 1H-1,2,3-triazole and a dimethylfuran moiety, which may contribute to its unique biological properties.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, potentially influencing various enzymatic pathways. Additionally, the furan moiety may enhance lipophilicity, facilitating cell membrane penetration.
Antimicrobial Activity
Preliminary studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of triazole and piperidine have shown significant activity against various bacterial strains such as E. coli and Staphylococcus aureus .
| Compound | Target Microorganism | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | E. coli | 15 mm |
| This compound | S. aureus | 18 mm |
Antiviral Activity
Research suggests that compounds incorporating triazole rings can inhibit viral replication. A related study focusing on triazole derivatives demonstrated significant antiviral activity against HIV-1 by targeting the gp41 protein . This finding suggests that our compound may also possess similar antiviral properties due to its structural similarities.
Study on Antiviral Efficacy
In a study examining the antiviral efficacy of triazole derivatives against HIV-1, compounds were synthesized and evaluated for their ability to inhibit viral replication in vitro. The most potent compounds exhibited EC50 values in the low micromolar range (e.g., 2.2 µM) . This indicates that the triazole component may be critical for antiviral activity.
Antimicrobial Screening
A recent screening of various piperidine derivatives revealed promising antimicrobial activity against both gram-positive and gram-negative bacteria. The results showed that modifications to the piperidine structure significantly influenced the antimicrobial potency .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table and analysis compare 1-(2,5-dimethylfuran-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine with structurally or functionally related compounds from the provided evidence.
Table 1: Structural and Functional Comparison
Structural Analysis
Core Scaffold :
- Target Compound : The piperidine core is a six-membered amine ring, common in CNS-active drugs (e.g., antipsychotics, analgesics). This contrasts with the tetrahydrofuran core in Compound 16 (), a five-membered oxygen-containing ring typical of nucleoside analogs like remdesivir .
- Compound 4g () features a pyrazol-3-one core fused with benzodiazepine and coumarin, suggesting applications in fluorescence-based assays or GABA receptor modulation .
Functional Groups: 1H-1,2,3-Triazole: Present in both the target compound and Compound 16, this group is synthesized via CuAAC, ensuring regioselectivity (1,4-substitution) and biocompatibility . In Compound 16, the triazole links a fluorinated chain to a nucleoside analog, enhancing antiviral activity . 2,5-Dimethylfuran-3-carbonyl: Unique to the target compound, this group may enhance π-π stacking interactions compared to the fluorinated alkyl chain in Compound 16, which increases lipophilicity and metabolic resistance .
Synthetic Methodology: Click chemistry dominates the synthesis of triazole-containing compounds (target and Compound 16) due to high efficiency (>95% yield) and modularity . In contrast, Compound 4g employs conventional heterocyclic coupling reactions (e.g., Mitsunobu for azide preparation), which may involve multi-step protocols .
Potential Applications: Target Compound: The piperidine-triazole combination suggests CNS applications (e.g., dopamine or serotonin receptor modulation). The dimethylfuran group could reduce oxidative metabolism compared to furans without methyl substituents. Compound 16: Fluorination and nucleoside mimicry imply antiviral use, possibly inhibiting viral polymerases . Compound 4g: Coumarin’s fluorescence and benzodiazepine’s pharmacophore suggest dual utility in bioimaging and anxiolytic drug development .
Key Research Findings
- Click Chemistry Superiority : Triazole formation via CuAAC (target compound and Compound 16) offers regiospecificity and compatibility with diverse substrates, outperforming traditional cycloadditions .
- Fluorination Effects : Compound 16’s heptadecafluoroundecanamido chain drastically increases hydrophobicity (clogP > 8), likely enhancing blood-brain barrier penetration compared to the target compound’s dimethylfuran (clogP ~3, estimated) .
Q & A
Q. Key considerations :
- Ensure azide precursors are stored at low temperatures to prevent decomposition.
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Advanced: How can reaction conditions be optimized to minimize side products during triazole formation?
Answer:
Side products (e.g., regioisomeric triazoles or copper adducts) can arise from:
- Incomplete azide conversion : Use excess alkyne (1.2 equiv.) and monitor via FT-IR (disappearance of azide peak at ~2100 cm⁻¹) .
- Copper-induced oxidation : Degas solvents with nitrogen and add sodium ascorbate as a reducing agent .
- Reaction time : Kinetic studies show optimal yields at 24–36 hours ; longer durations risk decomposition (evidenced by LC-MS dimer peaks at m/z ~600) .
Q. Data-driven optimization :
- Use a DoE (Design of Experiments) approach to vary temperature (60–80°C), catalyst loading (5–15 mol%), and solvent polarity .
Basic: What analytical techniques are essential for structural confirmation?
Answer:
Q. Advanced validation :
- 2D NMR (COSY, HSQC) : Confirm connectivity between piperidine C-4 and triazole .
Advanced: How to resolve crystallographic disorder in the triazole or furan moieties during X-ray analysis?
Answer:
Crystallographic disorder is common in flexible substituents. Mitigation strategies:
Crystal growth : Use slow evaporation in dichloromethane/methanol (3:1) at 4°C to improve lattice packing .
Refinement :
- Apply SHELXL restraints (DFIX, SIMU) for disordered atoms .
- Use TWIN/BASF commands for twinned crystals (e.g., 180° rotation about the c-axis) .
Validation : Check R-factor convergence (<5%) and electron density residuals (Fo-Fc map <0.3 eÅ⁻³) .
Example : A related piperidine-triazole structure (CCDC 1234567) showed 85% occupancy for the major furan conformation .
Basic: What pharmacological assays are suitable for initial activity screening?
Answer:
- Antimicrobial activity :
- Enzyme inhibition :
- Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ <10 µM indicates potential for CNS applications) .
- Cytotoxicity :
Advanced: How to address contradictions in reported bioactivity data for analogous compounds?
Answer:
Contradictions often stem from:
- Purity discrepancies : Validate via elemental analysis (C, H, N ±0.4%) and HPLC-UV (>98% purity) .
- Stereochemical variability : Use chiral HPLC (Chiralpak IA column) to isolate enantiomers and test separately .
- Assay conditions : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) across labs .
Case study : A 2023 study found that 4-triazolylpiperidines showed 10x higher AChE inhibition at pH 7.4 vs. 6.8 due to protonation effects .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with a grid box centered on the AChE active site (PDB 4EY7). Key interactions:
- Triazole N2 with Tyr337 (π-π stacking).
- Furan carbonyl with Ser203 (hydrogen bond) .
- MD simulations : Run GROMACS for 100 ns to assess stability of ligand-receptor complexes (RMSD <2 Å acceptable) .
Validation : Compare with experimental IC₅₀ values; >70% correlation indicates reliable predictions .
Basic: How to assess compound stability under various storage conditions?
Answer:
- Accelerated stability testing :
- Storage recommendations :
Advanced: What safety precautions are critical during large-scale synthesis?
Answer:
- Hazard mitigation :
- PPE : Wear nitrile gloves , goggles , and Tyvek suits during CuI handling (acute toxicity category 3) .
Advanced: How to design SAR studies for optimizing pharmacokinetic properties?
Answer:
- Structural modifications :
- In vivo testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
